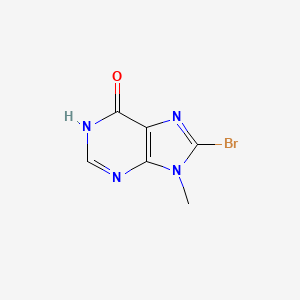

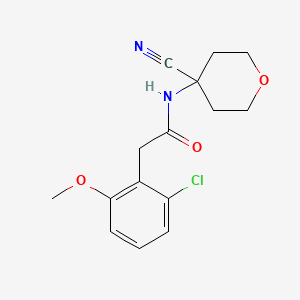

![molecular formula C13H10ClN3OS B2813171 N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide CAS No. 478066-27-2](/img/structure/B2813171.png)

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide” is an imidazothiazole derivative . Imidazothiazole derivatives have been studied for many years due to their synthetic diversity and therapeutic importance .

Synthesis Analysis

Imidazothiazole derivatives have been synthesized from various starting materials. For instance, new carboxamides derived from the imidazothiazole skeleton were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The yield could not be significantly improved by extending the reaction time or increasing the reaction temperature .

Molecular Structure Analysis

The molecular structures of imidazothiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .

Chemical Reactions Analysis

Imidazothiazole derivatives have been synthesized through various chemical reactions. For instance, new carboxamides derived from the imidazothiazole skeleton were synthesized in order to investigate anti-inflammatory and analgesic activities .

Physical And Chemical Properties Analysis

The physical and chemical properties of imidazothiazole derivatives were characterized by FT-IR, 1H-NMR, 13C-NMR and ESI–MS spectrometry .

Aplicaciones Científicas De Investigación

- Thiazoles have been investigated for their antimicrobial properties. Compounds like sulfathiazole (an antimicrobial drug) and Ritonavir (an antiretroviral drug) contain the thiazole ring and exhibit potent activity against bacteria and viruses .

- The tested compounds demonstrated significant antifungal activity against Candida albicans and Candida glabrata .

- Researchers synthesized a series of [6-(4-bromophenyl)imidazo[2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides and evaluated their cytotoxicity on human tumor cell lines. One compound showed promising effects against prostate cancer .

Antimicrobial Activity

Antitumor and Cytotoxic Activity

Mecanismo De Acción

Target of Action

The primary target of N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .

Mode of Action

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide stimulates the nuclear translocation of CAR . This translocation allows CAR to bind to specific DNA sequences, leading to the transcription of target genes .

Biochemical Pathways

The activation of CAR by N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide can affect various biochemical pathways. These include pathways involved in drug metabolism, such as the cytochrome P450 enzymes, and drug transport, such as the ATP-binding cassette (ABC) transporters .

Pharmacokinetics

The compound’s solubility and molecular weight suggest that it may have good bioavailability .

Result of Action

The activation of CAR by N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide can lead to changes in the expression of genes involved in drug metabolism and transport . This can affect the body’s response to various drugs and xenobiotics .

Action Environment

The action of N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide can be influenced by various environmental factors. For example, the presence of other drugs or xenobiotics can affect the compound’s efficacy by competing for binding to CAR . Additionally, factors such as pH and temperature can influence the stability of the compound .

Propiedades

IUPAC Name |

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClN3OS/c1-8-11(17-6-7-19-13(17)15-8)12(18)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCXIQHDCFZPHJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C=CSC2=N1)C(=O)NC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.76 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

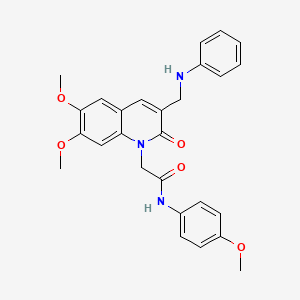

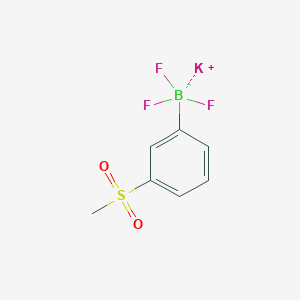

![7-(4-chlorophenyl)-4-(3-methyl-4-(p-tolyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2813099.png)

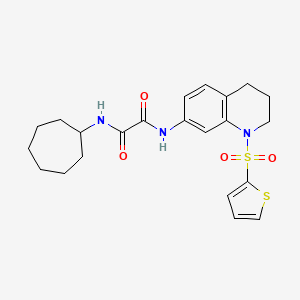

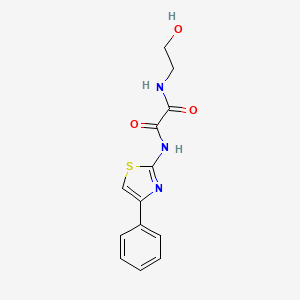

![Methyl (E)-4-oxo-4-[(6-oxo-2-pyrimidin-2-yl-1,3,4,7,8,8a-hexahydropyrrolo[1,2-a]pyrazin-7-yl)amino]but-2-enoate](/img/structure/B2813102.png)

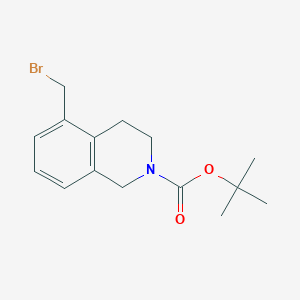

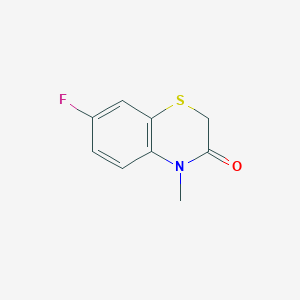

![N-(3,4-dimethylphenyl)-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2813104.png)

![3-(Methoxyimino)-2-[2-(4-methoxyphenyl)hydrazono]propanenitrile](/img/structure/B2813106.png)

![2-Chloro-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B2813108.png)

![N-(4-(methylthio)benzo[d]thiazol-2-yl)-5-nitrothiophene-2-carboxamide](/img/structure/B2813109.png)